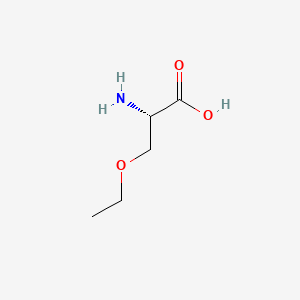![molecular formula C7H6ClN3 B3042107 4-氯-2-甲基-1H-咪唑并[4,5-c]吡啶 CAS No. 50432-65-0](/img/structure/B3042107.png)
4-氯-2-甲基-1H-咪唑并[4,5-c]吡啶
描述
4-Chloro-1H-imidazo[4,5-c]pyridine is a chemical compound used as a reagent in the synthesis of compounds which exhibit antiviral activity . It has a structural resemblance to purines, which has prompted biological investigations into its potential therapeutic significance .
Synthesis Analysis
The synthesis of imidazo[4,5-c]pyridines has been well studied. In recent years, new preparative methods for the synthesis of imidazo[4,5-c]pyridines using various catalysts have been described . The synthesis involves initial imine formation as the slowest step, followed by iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .Molecular Structure Analysis
In the molecular structure of 1H-imidazo[4,5-c]pyridine derivatives, the plane of the 1H-imidazo[4,5-c]pyridine ring system makes a dihedral angle with the terminal phenyl ring. An intra-molecular N-H⋯N hydrogen bond stabilizes the molecular conformation .Chemical Reactions Analysis
Imidazo[4,5-c]pyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .科学研究应用
Antiviral Agents
4-chloro-2-methyl-1H-imidazo[4,5-c]pyridine has been explored for its potential as an antiviral agent. It is used as a reagent in the synthesis of compounds like 3-bromo-3-deazaneplanocin and 3-bromo-3-deazaaristeromycin, which exhibit significant antiviral activity . These derivatives have shown promise in inhibiting viral replication, making them potential candidates for antiviral drug development.
Antimicrobial Applications
This compound has also been evaluated for its antimicrobial properties. Research has shown that derivatives of imidazo[4,5-c]pyridine can exhibit potent antimicrobial activity against a range of bacterial and fungal pathogens . This makes it a valuable scaffold for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.
Cancer Therapeutics
Imidazo[4,5-c]pyridine derivatives, including 4-chloro-2-methyl-1H-imidazo[4,5-c]pyridine, have been investigated for their anticancer properties. These compounds can influence various cellular pathways critical for cancer cell survival and proliferation . They have been studied for their ability to inhibit enzymes and signaling pathways involved in cancer progression, offering potential as novel anticancer agents.
Central Nervous System (CNS) Agents
The structural resemblance of imidazo[4,5-c]pyridine to purines has prompted research into its potential as a CNS agent. Compounds in this class have been found to act as GABA_A receptor positive allosteric modulators . This activity suggests potential applications in the treatment of CNS disorders such as anxiety, epilepsy, and insomnia.
Anti-inflammatory Agents
4-chloro-2-methyl-1H-imidazo[4,5-c]pyridine derivatives have shown promise as anti-inflammatory agents. These compounds can inhibit key enzymes and pathways involved in the inflammatory response . This makes them potential candidates for the development of new nonsteroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles.
Enzyme Inhibitors
Research has highlighted the potential of imidazo[4,5-c]pyridine derivatives as enzyme inhibitors. These compounds can inhibit a variety of enzymes, including those involved in carbohydrate metabolism and other critical biochemical pathways . This broad enzyme inhibitory activity opens up possibilities for the development of drugs targeting metabolic disorders and other enzyme-related diseases.
Proton Pump Inhibitors
The compound has also been studied for its potential as a proton pump inhibitor (PPI). PPIs are commonly used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers by reducing stomach acid production . Imidazo[4,5-c]pyridine derivatives have shown efficacy in this role, suggesting potential for new PPI drugs.
Aromatase Inhibitors
Finally, 4-chloro-2-methyl-1H-imidazo[4,5-c]pyridine derivatives have been explored as aromatase inhibitors. Aromatase is an enzyme involved in estrogen biosynthesis, and its inhibition is a key strategy in the treatment of estrogen-dependent cancers such as breast cancer . These derivatives offer potential as new aromatase inhibitors with improved selectivity and potency.
作用机制
Target of Action
Imidazole-containing compounds, which include 4-chloro-2-methyl-1h-imidazo[4,5-c]pyridine, are known to interact with various targets such as gaba a receptors, proton pumps, and aromatase .
Mode of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, suggesting diverse modes of action .
Biochemical Pathways
Imidazole derivatives have been reported to influence various cellular pathways, including those involved in inflammation, tumor growth, diabetes, allergies, and viral infections .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting diverse cellular and molecular effects .
未来方向
属性
IUPAC Name |
4-chloro-2-methyl-1H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-10-5-2-3-9-7(8)6(5)11-4/h2-3H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGNHJHVMWBHIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=CN=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1,1,1-Trifluoro-3-[4-(3,3,3-trifluoro-2-hydroxypropyl)-1,4-diazepan-1-yl]propan-2-ol](/img/structure/B3042038.png)





